N-carbamimidoylacetamide
Overview
Description
1-Acetylguanidine is a guanidine derivative.
Scientific Research Applications
Carbapenemases and Antibiotic Resistance
- NDM Carbapenemases: N-carbamimidoylacetamide derivatives, specifically New Delhi metallo-β-lactamase (NDM) enzymes, have gained attention due to their role in conferring resistance to carbapenems, a class of antibiotics. These enzymes are found in bacteriaThe scientific research applications of this compound are diverse and relate primarily to its involvement in various biochemical processes and potential therapeutic uses. Here are some key findings from recent research:
Carbapenemases and Antibiotic Resistance
- NDM Carbapenemases: this compound derivatives, specifically New Delhi metallo-β-lactamase (NDM) enzymes, have gained attention due to their role in conferring resistance to carbapenems, a class of antibiotics. These enzymes are found in bacteria and are associated with significant clinical challenges due to their resistance to a wide range of antibiotics (Nordmann, Poirel, Walsh, & Livermore, 2011).
- Global Dissemination of NDM Carbapenemases: The emergence and global spread of NDM-type carbapenemases, including various NDM variants, pose a critical medical issue. These enzymes compromise the efficacy of almost all β-lactams, including carbapenems (Dortet, Poirel, & Nordmann, 2014).
Biochemical Mechanisms
- Flutamide Hydrolysis: Arylacetamide deacetylase and carboxylesterase 2 contribute to the hydrolysis of flutamide, an antiandrogen drug. The study of such reactions is essential for understanding drug metabolism and potential interactions (Kobayashi et al., 2012).
- Secretion of Metallo-β-lactamases: Research has shown that membrane-anchoring of New Delhi Metallo-β-lactamase (NDM-1) contributes to its stability and secretion in bacteria, which is crucial for understanding antibiotic resistance mechanisms (González et al., 2016).
Therapeutic Applications
- Treatment of Inherited Metabolic Disorders: N-carbamoyl-L-glutamic acid, a derivative of this compound, has been used effectively for treating inherited metabolic disorders, such as NAGS deficiency. It enhances ureagenesis by activating the urea cycle, demonstrating its potential therapeutic application (Chapel-Crespo, Diaz, & Oishi, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
1-Acetylguanidine, also known as N-carbamimidoylacetamide or N-Acetylguanidine, is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . .
Mode of Action
Guanidine, the parent compound, is known to interact with unsaturated compounds . It can be assumed that 1-Acetylguanidine might share similar chemical properties due to its structural similarity with guanidine.
Biochemical Pathways
Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms , suggesting that 1-Acetylguanidine might also be involved in metabolic pathways.
Pharmacokinetics
The molecular weight of 1-Acetylguanidine is 101.11 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that 1-acetylguanidine may be used in the synthesis of 1 h -imidazol-2-amine derivatives .
Properties
IUPAC Name |
N-(diaminomethylidene)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGXACLSAZXJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205595 | |
Record name | N-(Aminoiminomethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-40-1 | |
Record name | N-(Aminoiminomethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Aminoiminomethyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Aminoiminomethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(aminoiminomethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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